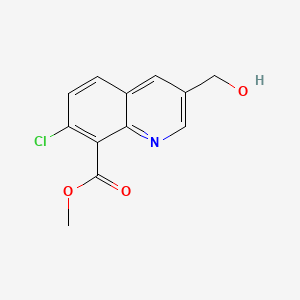
Methyl7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate typically involves the reaction of 7-chloroquinoline-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 7-chloro-3-(carboxymethyl)quinoline-8-carboxylate.
Reduction: 7-chloro-3-(aminomethyl)quinoline-8-carboxylate.
Substitution: 7-substituted-3-(hydroxymethyl)quinoline-8-carboxylate derivatives.
Scientific Research Applications
Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s quinoline core allows it to intercalate with DNA, thereby affecting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-3-methylquinoline-8-carboxylate
- 7-chloroquinoline-3,8-dicarboxylic acid
- 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid
Uniqueness
Methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxymethyl group and a carboxylate ester makes it versatile for various chemical modifications and enhances its potential as a pharmacophore .
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-5,15H,6H2,1H3 |
InChI Key |
OPYOLAUGHWVQGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC(=CN=C21)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















